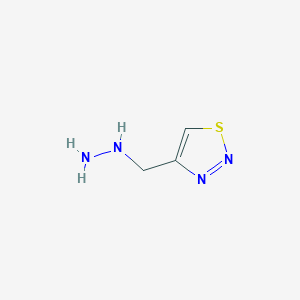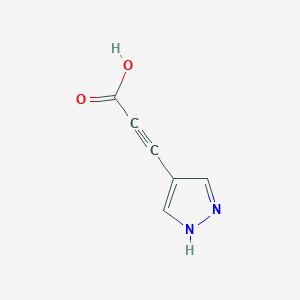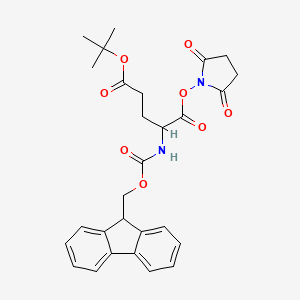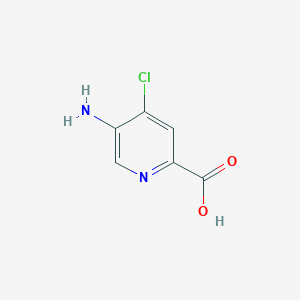
4-(Hydrazinylmethyl)-1,2,3-thiadiazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(Hydrazinylmethyl)-1,2,3-thiadiazole is a heterocyclic compound containing a thiadiazole ring substituted with a hydrazinylmethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(Hydrazinylmethyl)-1,2,3-thiadiazole typically involves the reaction of 1,2,3-thiadiazole derivatives with hydrazine or hydrazine derivatives. One common method includes the reaction of 4-chloromethyl-1,2,3-thiadiazole with hydrazine hydrate in ethanol under reflux conditions. The reaction proceeds smoothly, yielding the desired product after purification.
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the compound.
Chemical Reactions Analysis
Types of Reactions: 4-(Hydrazinylmethyl)-1,2,3-thiadiazole undergoes various chemical reactions, including:
Oxidation: The hydrazinyl group can be oxidized to form corresponding azides or other oxidized derivatives.
Reduction: The compound can be reduced to form hydrazine derivatives.
Substitution: The hydrazinyl group can participate in nucleophilic substitution reactions, leading to the formation of various substituted thiadiazoles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols can be used under mild conditions to achieve substitution reactions.
Major Products: The major products formed from these reactions include azides, hydrazine derivatives, and various substituted thiadiazoles, depending on the reaction conditions and reagents used .
Scientific Research Applications
4-(Hydrazinylmethyl)-1,2,3-thiadiazole has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research explores its potential as a scaffold for drug development, particularly in designing inhibitors for specific enzymes.
Industry: It is used in the development of novel materials with unique electronic and structural properties
Mechanism of Action
The mechanism of action of 4-(Hydrazinylmethyl)-1,2,3-thiadiazole involves its interaction with specific molecular targets. The hydrazinyl group can form hydrogen bonds and other interactions with enzymes or receptors, modulating their activity. This interaction can lead to inhibition or activation of specific pathways, depending on the target and the context of the application .
Comparison with Similar Compounds
- 4-(Hydrazinylmethyl)benzonitrile
- 4-(Hydrazinylmethyl)-1,2,4-triazole
- 4-(Hydrazinylmethyl)-1,3,4-thiadiazole
Comparison: 4-(Hydrazinylmethyl)-1,2,3-thiadiazole is unique due to its specific ring structure and the presence of the hydrazinylmethyl groupFor instance, the thiadiazole ring provides unique electronic properties that are not present in benzonitrile or triazole derivatives .
Properties
Molecular Formula |
C3H6N4S |
|---|---|
Molecular Weight |
130.17 g/mol |
IUPAC Name |
thiadiazol-4-ylmethylhydrazine |
InChI |
InChI=1S/C3H6N4S/c4-5-1-3-2-8-7-6-3/h2,5H,1,4H2 |
InChI Key |
FFDMTHDCFRCTMK-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(N=NS1)CNN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![9-benzyl-4λ6-thia-9-azatricyclo[5.3.0.02,6]decane 4,4-dioxide](/img/structure/B13644847.png)

![Thieno[3,2-b]pyridine-5,7(4H,6H)-dione](/img/structure/B13644861.png)




![{5H,6H,7H-pyrrolo[1,2-a]imidazol-3-yl}methanamine](/img/structure/B13644885.png)

![5-Chloro-2-(difluoromethyl)benzo[d]thiazole](/img/structure/B13644891.png)




